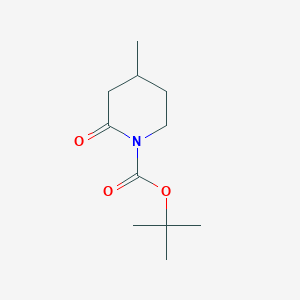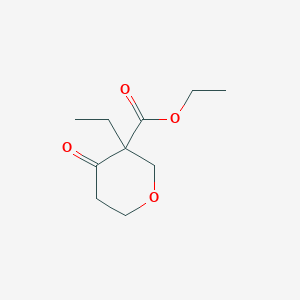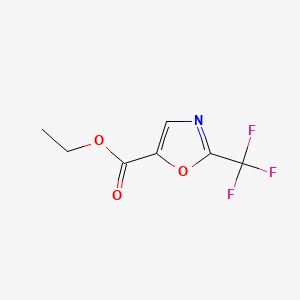
Trifluoromethyloxazole
Vue d'ensemble
Description
Trifluoromethyloxazole is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure. The presence of a trifluoromethyl group significantly enhances its chemical properties, making it a valuable compound in various fields such as pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group is known for its ability to increase lipophilicity, metabolic stability, and pharmacokinetic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trifluoromethyloxazole can be synthesized through several methods. One common approach involves the condensation of perfluoroalkanoic acid imidates with o-aminophenol, which is then heated to produce 2-trifluoromethyl-substituted oxazoles . Another method involves the reaction of acetophenone oxime acetates with trifluoroacetic anhydride, mediated by elemental tellurium, which proceeds via a tandem cyclization process .
Industrial Production Methods: Industrial production of this compound often involves the use of fluorine-containing acyclic fragments or the incorporation of fluorine atoms into existing heterocyclic structures. These methods typically require specialized equipment and safety protocols due to the reactive nature of fluorine-containing reagents .
Analyse Des Réactions Chimiques
Types of Reactions: Trifluoromethyloxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced oxazole compounds.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like potassium fluoride and tetrabutylphosphonium hydrogendifluoride are employed.
Major Products: The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Trifluoromethyloxazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of trifluoromethyloxazole involves its interaction with specific molecular targets and pathways. For example, in pharmaceutical applications, the compound may inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell growth .
Comparaison Avec Des Composés Similaires
Trifluoromethyloxazole can be compared with other fluorinated heterocyclic compounds such as:
Fluorinated Benzoxazoles: These compounds also contain a fluorine atom within their structure and share similar chemical properties.
Fluorinated Thiazoles: These compounds contain sulfur in addition to nitrogen and oxygen, which can lead to different reactivity and applications.
Fluorinated Selenazoles: These compounds contain selenium and are studied for their unique chemical and biological properties.
Uniqueness: The presence of the trifluoromethyl group in this compound imparts unique properties such as increased lipophilicity and metabolic stability, which are not as pronounced in other similar compounds. This makes this compound particularly valuable in pharmaceutical and agrochemical applications .
Propriétés
IUPAC Name |
2-(trifluoromethyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3NO/c5-4(6,7)3-8-1-2-9-3/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIMOLOVIIGARF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B8258248.png)


![Tert-butyl cis-1,2,3,3A,4,6,7,7A-octahydropyrrolo[3,4-C]pyridine-5-carboxylate hydrochloride](/img/structure/B8258271.png)

![1-[(3S)-3-[[6-[3-(2-fluorophenoxy)prop-1-ynyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B8258279.png)

![4-amino-3-[4-(2,6-difluorophenoxy)phenyl]-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]-6H-pyrrolo[2,3-d]pyridazin-7-one](/img/structure/B8258294.png)





![4-Amino-2-[4-(aminomethyl)phenyl]-5-propan-2-ylpyrazole-3-carboxamide](/img/structure/B8258368.png)
